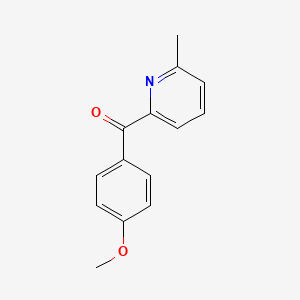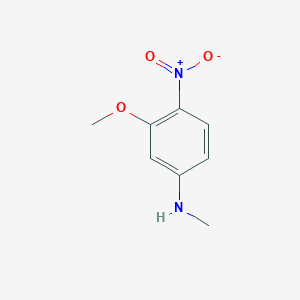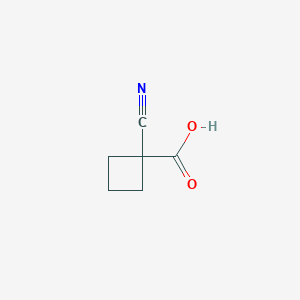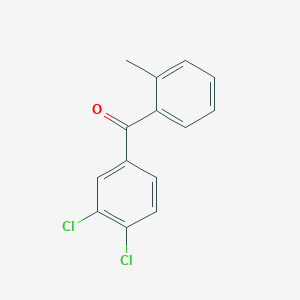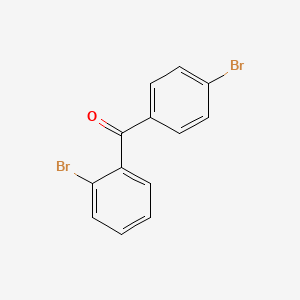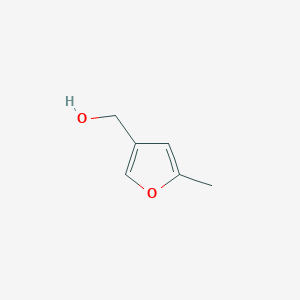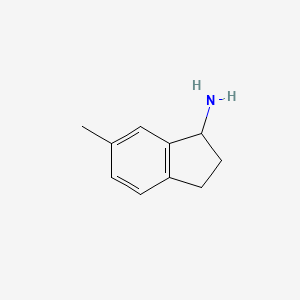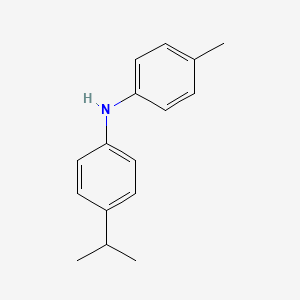![molecular formula C68H50N4 B1359186 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) CAS No. 209980-47-2](/img/structure/B1359186.png)
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)
描述
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is a useful research compound. Its molecular formula is C68H50N4 and its molecular weight is 923.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound, also known as VNPB, is organic electronic devices such as OLEDs and perovskite solar cells . It acts as a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material .
Mode of Action
VNPB interacts with its targets by enabling the maximum current efficiency and extending the device lifetime . It allows a simple and additive-free strategy to prevent the formation of defects in solution processed thin-film stacks made of small-molecular materials .
Biochemical Pathways
The compound affects the hole transport layer (HTL) in wide-bandgap perovskite solar cells . It changes the HTL from commonly used poly (bis (4-phenyl) (2,4,6-trimethylphenyl)amine) (PTAA) to in-situ cross-linked small molecule VNPB .
Pharmacokinetics
The compound is soluble in THF, chloroform, and toluene . It has a molecular weight of 640.81 . .
Result of Action
The use of VNPB in OLED devices enabled the maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . In solar cells, VNPB increased open-circuit voltage (VOC) and power conversion efficiency (PCE) of wide-bandgap perovskite solar cells . PCEs of 24.9% and 25.4% have been achieved in perovskite/perovskite and perovskite/silicon tandem solar cells, respectively .
生化分析
Biochemical Properties
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transport and energy conversion processes. The compound’s interaction with enzymes such as oxidoreductases and transferases is particularly noteworthy. These interactions often involve the transfer of electrons or functional groups, which are essential for maintaining cellular redox balance and metabolic flux .
Cellular Effects
The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in energy production and redox balance. The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy status .
Transport and Distribution
The transport and distribution of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations often found in regions with high metabolic activity .
Subcellular Localization
The subcellular localization of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, affecting its overall efficacy in biochemical reactions .
属性
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-[4-(N-[4-(N-naphthalen-1-ylanilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(61-43-47-63(48-44-61)71(57-27-9-3-10-28-57)67-33-17-21-53-19-13-15-31-65(53)67)59-39-35-51(36-40-59)52-37-41-60(42-38-52)70(56-25-7-2-8-26-56)62-45-49-64(50-46-62)72(58-29-11-4-12-30-58)68-34-18-22-54-20-14-16-32-66(54)68/h1-50H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOEBMLJJUDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629148 | |
| Record name | N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209980-47-2 | |
| Record name | N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



